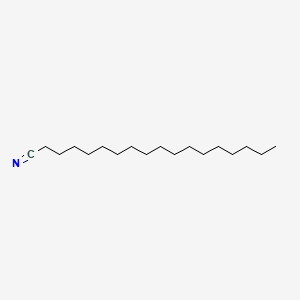

Stearonitrile

Description

Properties

IUPAC Name |

octadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSBIGNQEIPSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027280 | |

| Record name | Octadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [MSDSonline] | |

| Record name | Octadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

362 °C @ 760 MM HG | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL; VERY SOL IN ETHER, ACETONE & CHLOROFORM | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8325 @ 20 °C/4 °C | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

638-65-3 | |

| Record name | Octadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECANONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXY19Q5N5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

41 °C | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

synthesis of stearonitrile from stearic acid mechanism

An In-depth Technical Guide to the Synthesis of Stearonitrile from Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a long-chain fatty nitrile, serves as a crucial intermediate in the synthesis of various oleochemicals, including fatty amines and amides, which have widespread applications in industries ranging from surfactants and detergents to pharmaceuticals and personal care products. The synthesis of this compound from the readily available and renewable feedstock, stearic acid, is a process of significant industrial and research interest. This technical guide provides a detailed overview of the primary synthetic route, which involves a two-step mechanism: the amidation of stearic acid to yield stearamide, followed by the dehydration of stearamide to produce the final this compound product. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for each step.

Core Synthesis Pathway: A Two-Step Approach

The conversion of stearic acid to this compound is most commonly achieved through a two-step process. This approach ensures high yields and purity of the final product by first forming a stable amide intermediate, which is then converted to the nitrile.

Caption: Overall two-step synthesis pathway from stearic acid to this compound.

Step 1: Amidation of Stearic Acid to Stearamide

The initial step involves the conversion of stearic acid into stearamide. This is typically achieved through direct amidation with an amine source, such as ammonia (B1221849) or urea, often under thermal conditions or with the aid of a catalyst.

Reaction Mechanism

The amidation of stearic acid with an amine like monoethanolamine or diethylenetriamine (B155796) proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by heating the mixture of stearic acid and the amine.[1][2] Initially, an acid-base reaction forms an ammonium-carboxylate salt. Upon further heating (typically above 140°C), this salt dehydrates to form the amide.

Caption: General mechanism for the amidation of stearic acid.

Experimental Protocols and Data

Various methods have been reported for the synthesis of stearamide. The choice of amine source, catalyst, and reaction conditions significantly impacts the reaction yield and purity of the product.

Protocol 1: Amidation with Monoethanolamine

This protocol describes the synthesis of stearamide using stearic acid and monoethanolamine with a CaO catalyst.[3][4]

-

Materials: Stearic acid, monoethanolamine, calcium oxide (CaO) catalyst, and a hexane-isopropanol solvent mixture.

-

Procedure:

-

Charge a stirred tank reactor with stearic acid and the hexane-isopropanol solvent (2:1 ratio).

-

Add the CaO catalyst (e.g., 5% by weight of the reactants).

-

Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring (e.g., 250 rpm).

-

Add monoethanolamine to the reactor. A typical molar ratio of fatty acid to monoethanolamine is 1:8.[4]

-

Maintain the reaction for a specified time (e.g., 3 hours).

-

After the reaction is complete, cool the mixture and separate the product. The success of the process is measured by the conversion of the fatty acid.

-

Data Summary: Amidation of Stearic Acid

| Amine Source | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Acid:Amine) | Yield/Conversion | Reference |

| Diethylenetriamine | p-Toluenesulfonic acid | 160 | 3.5 | Varied | Not specified | [1] |

| Ethanolamine | None (Thermal) | 180 | 1 | 1:1 | 90% conversion | [2] |

| Ethanolamine | H-Beta-150 zeolite | Not specified | 3 | 1:1 | 79% conversion | [5] |

| Monoethanolamine | CaO | 80 | 3 | 1:8 | 82.38% conversion | [3][4] |

| Urea | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

Step 2: Dehydration of Stearamide to this compound

The second step is the dehydration of the intermediate stearamide to form this compound. This is a classic transformation in organic synthesis, typically employing strong dehydrating agents.

Reaction Mechanism

The dehydration of a primary amide, such as stearamide, to a nitrile involves the elimination of a molecule of water.[7][8] Powerful dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are commonly used.[7][9] The general mechanism involves the activation of the amide's carbonyl oxygen, converting it into a good leaving group. Subsequent elimination steps lead to the formation of the nitrile triple bond.

Mechanism with Thionyl Chloride (SOCl₂):

-

The nucleophilic carbonyl oxygen of the amide attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated and then abstracts a proton from the nitrogen atom.

-

A second proton is removed from the nitrogen, leading to the formation of the carbon-nitrogen triple bond and the elimination of sulfur dioxide and another chloride ion.

Caption: General mechanism for the dehydration of stearamide using SOCl₂.

Experimental Protocols and Data

While specific protocols for stearamide dehydration are less commonly detailed in the reviewed literature, the general procedures for amide dehydration are well-established and directly applicable.

Protocol 2: General Dehydration of a Primary Amide

This protocol provides a general method for the dehydration of a primary amide to a nitrile using a dehydrating agent like thionyl chloride.[10]

-

Materials: Primary amide (stearamide), thionyl chloride (SOCl₂), and an inert solvent (e.g., toluene (B28343) or dichloromethane).

-

Procedure:

-

Dissolve or suspend the stearamide in an anhydrous inert solvent in a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl and SO₂).

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the mixture, often at a reduced temperature (e.g., 0°C) to control the initial exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cold aqueous solution of a weak base, such as sodium bicarbonate.

-

Extract the nitrile product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude this compound.

-

Purify the product further if necessary, for example, by distillation or recrystallization.

-

Data Summary: Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Conditions | Comments | Reference |

| Phosphorus pentoxide (P₂O₅) | Heating with the amide | A powerful but often harsh dehydrating agent.[9] | [7][9] |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent | Common and effective; generates gaseous byproducts (SO₂ and HCl). | [7][8] |

| Phosphorus oxychloride (POCl₃) | Often used with a base like pyridine (B92270) | Similar in reactivity to SOCl₂. | [7] |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Often used with a base like pyridine or triethylamine | Milder conditions are often possible.[10] | [10] |

Industrial Production Method

For large-scale production, a continuous, single-pass, liquid-phase process is often more efficient. This method directly reacts a fatty acid with ammonia in the presence of a dehydration catalyst.

Process Description:

This process involves passing liquid fatty acid and ammonia gas counter-currently through a staged reactor.[11] The reactor is designed to impede the back-flow of liquids. A dehydration catalyst, such as zinc oxide, is used to facilitate the reaction.[11] This continuous method avoids the need for complex vaporization equipment and allows for the efficient conversion of high molecular weight fatty acids into their corresponding nitriles.[11]

Caption: Workflow for the continuous industrial synthesis of this compound.

Conclusion

The synthesis of this compound from stearic acid is a well-established process, primarily proceeding through the formation and subsequent dehydration of a stearamide intermediate. The amidation step can be achieved using various amine sources and catalysts, with thermal methods being particularly effective. The dehydration of stearamide is readily accomplished with standard dehydrating agents such as thionyl chloride or phosphorus pentoxide. For industrial-scale manufacturing, continuous liquid-phase amidation and dehydration in a single process offers significant advantages in terms of efficiency and throughput. The selection of a specific synthetic route will depend on factors such as desired scale, purity requirements, and available equipment.

References

- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. arpnjournals.org [arpnjournals.org]

- 4. ARPN Journals::Journal of Engineering and Applied Sciences [arpnjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. US3850974A - Production of nitriles - Google Patents [patents.google.com]

preparation of long-chain aliphatic nitriles from fatty acids

An In-depth Technical Guide to the Preparation of Long-Chain Aliphatic Nitriles from Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic nitriles are valuable chemical intermediates in the pharmaceutical and polymer industries. Their synthesis from readily available fatty acids, derived from renewable resources like plant and animal fats and oils, presents a sustainable alternative to petroleum-based feedstocks. This technical guide provides a comprehensive overview of the primary methods for preparing these nitriles, focusing on reaction mechanisms, experimental protocols, and key process parameters.

Core Synthetic Strategies

The conversion of fatty acids to long-chain aliphatic nitriles predominantly proceeds through two main pathways: direct ammonization and a two-step process involving the dehydration of an intermediate fatty amide.

Direct Ammonization of Fatty Acids

Direct ammonization, also known as the "nitrile process," is the most common industrial method for synthesizing fatty nitriles. This process involves the reaction of a fatty acid with ammonia (B1221849) at high temperatures, typically in the presence of a catalyst. The reaction can be carried out in either the liquid or gas phase.[1]

The overall reaction is as follows:

R-COOH + NH₃ → R-C≡N + 2H₂O

This reaction proceeds through an intermediate fatty amide, which is subsequently dehydrated to the nitrile.[2] The continuous removal of water is crucial to drive the equilibrium towards the formation of the nitrile product.[3][4]

-

Liquid-Phase Process: This method is well-suited for long-chain fatty acids (at least 10 carbon atoms).[4] The reaction is typically conducted at temperatures between 250°C and 350°C.[1] Common catalysts for the liquid-phase process include zinc oxide and manganese acetate.[1]

-

Gas-Phase Process: Gas-phase reactions offer the advantage of shorter reaction times and better contact between reactants.[3] This method is generally carried out at higher temperatures, ranging from 320°C to 380°C, and can be as high as 500°C to minimize the formation of heavy byproducts.[1][3] Catalysts for the gas-phase reaction include aluminum oxide, bauxite, silica (B1680970) gel, and other metal oxides.[1][3]

A variety of metal oxide catalysts have been shown to be effective for the ammonization of fatty acids. The acidity of the catalyst appears to play a significant role in its activity, with more acidic catalysts generally showing higher yields of fatty nitriles.[3][5]

| Catalyst | Fatty Acid/Ester | Phase | Temperature (°C) | Pressure | Yield (%) | Reference |

| Zinc Oxide (ZnO) | Fatty Acids | Liquid | 250-350 | - | - | [1] |

| Alumina (B75360) (Al₂O₃) | Fatty Acids | Gas | 320-380 | - | - | [1] |

| Vanadium Pentoxide (V₂O₅) | Triglycerides | Gas | 400 | - | ~84 | [3][5] |

| Iron(III) Oxide (Fe₂O₃) | Triglycerides | Gas | 400 | - | High | [3][5] |

| Zirconium Dioxide (ZrO₂) | Triglycerides | Gas | 400 | - | High | [3][5] |

| Silica Gel | Lauric, Palmitic, Stearic Acid | Gas | 425-450 | - | up to 98 | [3][5] |

| Al₂O₃ on Activated Charcoal | Fatty Esters | Gas | >500 | - | - | [3][5] |

This protocol is a generalized procedure based on common practices described in the literature.

Materials:

-

Long-chain fatty acid (e.g., stearic acid)

-

Anhydrous ammonia

-

Catalyst (e.g., alumina pellets)

-

Inert gas (e.g., nitrogen)

Equipment:

-

Tubular reactor

-

High-temperature furnace

-

Mass flow controllers for gases

-

High-pressure liquid pump for fatty acid

-

Condenser and collection flask

-

Back pressure regulator

Procedure:

-

Pack the tubular reactor with the chosen catalyst.

-

Purge the system with an inert gas like nitrogen.

-

Heat the reactor to the desired temperature (e.g., 350°C).

-

Introduce a continuous flow of anhydrous ammonia gas into the reactor.

-

Pump the molten fatty acid into the reactor at a controlled rate. An excess of ammonia (2-4 times the stoichiometric amount) is typically used.[3]

-

Maintain the desired reaction temperature and pressure.

-

The reaction products, including the fatty nitrile, water, and excess ammonia, exit the reactor in the gas phase.

-

Cool the product stream in a condenser to liquefy the nitrile and water.

-

Collect the liquid products in a collection flask.

-

The excess ammonia can be separated, purified, and recycled.

-

The collected liquid is then purified, typically by distillation, to isolate the long-chain aliphatic nitrile.

Dehydration of Fatty Amides

The synthesis of nitriles via the dehydration of primary amides is a well-established and versatile method.[6][7] In the context of fatty acid conversion, this represents the second step of the overall ammonization process.

R-CONH₂ → R-C≡N + H₂O

Various dehydrating agents and catalytic systems can be employed for this transformation. While historically strong dehydrating agents like P₂O₅, POCl₃, and SOCl₂ were used, modern methods often utilize milder and more efficient catalytic systems.[7]

For the conversion of fatty amides, this dehydration is typically achieved thermally in the presence of the same catalysts used for direct ammonization.

This protocol outlines the conversion of a pre-formed fatty amide to a nitrile.

Materials:

-

Long-chain fatty amide (e.g., stearamide)

-

Dehydration catalyst (e.g., zinc oxide)

-

Anhydrous ammonia (optional, to suppress side reactions)

Equipment:

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head

-

Heating mantle

-

Vacuum source

Procedure:

-

Charge the reaction vessel with the fatty amide and the catalyst.

-

Begin heating the mixture with stirring.

-

As the reaction proceeds, water is formed and can be removed by distillation, driving the reaction to completion.

-

The reaction can be conducted under a stream of ammonia to maintain an inert atmosphere and suppress decomposition.

-

After the reaction is complete (as determined by monitoring water evolution or by analytical methods like GC or IR), the product is cooled.

-

The catalyst is removed by filtration or the nitrile is purified by vacuum distillation.[1]

Alternative and Emerging Synthetic Routes

While ammonization is the dominant industrial method, research into alternative and more sustainable routes is ongoing.

Conversion from Fatty Esters

Fatty acid methyl esters (FAMEs), which are readily available from biodiesel production, can also be converted to fatty nitriles. The reaction proceeds similarly to that of fatty acids, with the ester reacting with ammonia to form an amide, which then dehydrates to the nitrile.[8][9] This route can be advantageous due to the higher volatility of esters compared to their corresponding acids.[8]

Transnitrilation

Transnitrilation offers an alternative pathway that avoids the use of ammonia. In this process, a fatty acid reacts with a readily available nitrile, such as acetonitrile, to exchange functional groups.[2] The reaction is an equilibrium process and can be driven to completion by removing the resulting carboxylic acid (acetic acid in the case of acetonitrile).[2]

Electrophotochemical Methods

A recent development is the use of electrophotochemical metal-catalyzed decarboxylative cyanation.[10] This method allows for the direct conversion of aliphatic carboxylic acids to alkyl nitriles under mild conditions without the need for harsh oxidants or expensive cyanating agents.[10] This approach offers broad functional group compatibility and represents a more environmentally friendly synthetic strategy.[10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key workflows and reaction pathways described in this guide.

Caption: Overall workflow from fats and oils to fatty nitriles.

Caption: Reaction pathway for the direct ammonization of fatty acids.

Conclusion

The is a well-established industrial process with several available synthetic routes. The choice of method depends on factors such as the desired scale of production, the nature of the starting material, and considerations of process economics and sustainability. While direct ammonization remains the most prevalent technique, emerging methods like transnitrilation and electrophotocatalysis offer promising avenues for greener and more efficient nitrile synthesis in the future. This guide provides the foundational knowledge for researchers and professionals to understand and implement these important chemical transformations.

References

- 1. EP0000916B1 - Process for the production of fatty acid nitriles and glycerine from glycerides, in particular from natural fats and/or oils - Google Patents [patents.google.com]

- 2. tue.nl [tue.nl]

- 3. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20130345388A1 - Process for Producing Nitrile-Fatty Acid Compounds - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of Stearonitrile via Catalytic Dehydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of stearonitrile, a valuable long-chain aliphatic nitrile, through catalytic dehydration. The primary focus is on the conversion of stearic acid, a readily available fatty acid, utilizing various dehydration catalysts. This document details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (C₁₇H₃₅CN) and other fatty nitriles are important chemical intermediates in the production of a wide range of downstream products, including fatty amines, amides, and various specialty chemicals used in the pharmaceutical, agrochemical, and surfactant industries. The synthesis of this compound is most commonly achieved through the catalytic dehydration of stearic acid in the presence of ammonia (B1221849). This process typically involves two key stages: the formation of stearamide as an intermediate, followed by its dehydration to yield this compound.

Reaction Pathways and Mechanisms

The conversion of stearic acid to this compound in the presence of a dehydration catalyst and ammonia proceeds through a two-step reaction pathway.

Step 1: Amidation of Stearic Acid

The initial step involves the reaction of stearic acid with ammonia to form stearamide and water. This is an equilibrium reaction that is typically favored by removing the water produced.

Step 2: Dehydration of Stearamide

The stearamide intermediate then undergoes dehydration in the presence of a suitable catalyst to form this compound. This step is the core focus of this guide, as the choice of catalyst significantly influences the reaction's efficiency and selectivity.

The overall reaction can be summarized as follows:

C₁₇H₃₅COOH + NH₃ ⇌ C₁₇H₃₅CONH₂ + H₂O C₁₇H₃₅CONH₂ → C₁₇H₃₅CN + H₂O

Dehydration Catalysts

A variety of solid acid and metal oxide catalysts have been investigated for the dehydration of fatty acids to fatty nitriles. The choice of catalyst is critical and influences reaction temperature, pressure, and overall yield.

Metal Oxide Catalysts

Metal oxides are widely used as catalysts in the industrial production of fatty nitriles. Their activity is often correlated with their acidic properties.

-

Alumina (Al₂O₃): A commonly used catalyst in vapor-phase reactions.

-

Zinc Oxide (ZnO): Effective in both liquid and vapor-phase synthesis.

-

Zirconium Dioxide (ZrO₂): Demonstrates good catalytic activity.

-

Vanadium Pentoxide (V₂O₅): Shows high yields in vapor-phase synthesis.[1][2][3]

-

Iron(III) Oxide (Fe₂O₃): Another effective catalyst for vapor-phase reactions.[1][2][3]

Solid Acid Catalysts

Solid acid catalysts, such as zeolites, offer high surface area and tunable acidity, which can enhance catalytic performance.

-

HZSM-5: A zeolite catalyst that has shown high fatty nitrile yields.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are outlined below for both vapor-phase and liquid-phase systems.

Vapor-Phase Synthesis

Vapor-phase catalysis is a common industrial method for producing fatty nitriles due to shorter reaction times and continuous processing capabilities.[1]

Experimental Setup:

A fixed-bed tubular reactor is typically used. The reactor is heated to the desired temperature, and the reactants are fed into the system as gases.

Reactants:

-

Stearic Acid (or a triglyceride source like coconut oil)

-

Ammonia (gas)

-

Dehydration Catalyst (e.g., V₂O₅, Fe₂O₃, Al₂O₃, HZSM-5)

General Procedure:

-

The catalyst is packed into the tubular reactor.

-

The reactor is heated to the reaction temperature, typically ranging from 300-600°C.[1]

-

A stream of ammonia gas is passed through the reactor.

-

Molten stearic acid is vaporized and introduced into the ammonia stream.

-

The gaseous mixture passes over the catalyst bed where the reaction occurs.

-

The product stream is cooled to condense the this compound and any unreacted starting materials or byproducts.

-

The crude product is then purified, typically by distillation.

Liquid-Phase Synthesis

Liquid-phase synthesis is another viable route, often preferred for smaller-scale production or when milder reaction conditions are desired.

Experimental Setup:

A batch reactor equipped with a stirrer, a condenser, and a means of removing water is typically used.

Reactants:

-

Stearic Acid

-

Ammonia (can be bubbled through the liquid or used as aqueous ammonia)

-

Dehydration Catalyst (e.g., ZnO)

General Procedure:

-

Stearic acid and the catalyst are charged into the reactor.

-

The mixture is heated to the reaction temperature, which is generally lower than in the vapor-phase, often in the range of 150-300°C.

-

Ammonia is continuously bubbled through the molten stearic acid.

-

Water formed during the reaction is continuously removed to drive the equilibrium towards the product.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) or titration of the remaining acid.

-

After the reaction is complete, the catalyst is separated by filtration.

-

The crude this compound is purified by distillation.

Quantitative Data

The yield, conversion, and selectivity of this compound synthesis are highly dependent on the catalyst, reaction temperature, and other process parameters. The following tables summarize reported data for the synthesis of fatty nitriles, which can be considered indicative for this compound production.

Table 1: Catalyst Performance in Vapor-Phase Synthesis of Fatty Nitriles from Triglycerides [1][2]

| Catalyst | Catalyst Acidity (μmol NH₃/g) | Fatty Nitrile Yield (wt %) |

| V₂O₅ | 14 | ~84 |

| HZSM-5 | 459 | ~81 |

| Fe₂O₃ | - | ~81 |

| ZrO₂ | - | 77 |

| ZnO | - | 73 |

| Al₂O₃ | 8 | 50 |

| CuO | - | 34 |

| No Catalyst | - | 21 |

Data obtained from the reaction of coconut oil with ammonia at 400°C.

Table 2: Influence of Reaction Parameters on Stearamide Synthesis [4]

| Parameter | Condition | Effect on Product |

| Reaction Temperature | Optimal at 160°C | Higher temperatures can lead to side reactions. |

| Reaction Time | Optimal at ~3.5 hours | Longer times may not significantly increase yield. |

| Catalyst | Phosphoric acid (0.5% of stearic acid) | Effective for the amidation step. |

Logical Relationships in Synthesis

The successful synthesis of this compound relies on the careful control of several interconnected parameters. The following diagram illustrates the logical relationships influencing the final product yield and purity.

Conclusion

The synthesis of this compound via the catalytic dehydration of stearic acid is a well-established and versatile process. The selection of an appropriate dehydration catalyst, coupled with the optimization of reaction conditions such as temperature and water removal, is paramount to achieving high yields and purity. Vapor-phase processes using solid acid or metal oxide catalysts like V₂O₅ and Fe₂O₃ have demonstrated high efficiency. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to successfully synthesize this compound and further innovate in the field of fatty nitrile production.

References

- 1. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The impact of synthesis conditions on the structure and properties of di-(stearylamidoethyl) epoxypropyl ammonium chloride :: BioResources [bioresources.cnr.ncsu.edu]

Characterization of Stearonitrile: An In-Depth Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of stearonitrile, a long-chain aliphatic nitrile, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This compound, also known as octadecanenitrile, is a waxy solid at room temperature, which presents specific challenges for sample preparation and analysis. This document offers detailed experimental protocols and data interpretation to facilitate its identification and quality control in research and development settings.

Spectroscopic Analysis of this compound

The molecular structure of this compound, with its long aliphatic chain and terminal nitrile group, gives rise to characteristic signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons along the C18 alkyl chain. The protons alpha to the electron-withdrawing nitrile group are the most deshielded.

The ¹³C NMR spectrum provides information on each unique carbon environment within the this compound molecule. The nitrile carbon has a distinct chemical shift, and the long alkyl chain gives rise to a series of signals in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the nitrile functional group, which has a strong, characteristic absorption band.

Quantitative Spectroscopic Data

The following tables summarize the expected chemical shifts for this compound in ¹H and ¹³C NMR spectroscopy and the characteristic vibrational frequency in IR spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C-18) | 0.88 | Triplet | 3H |

| -(CH₂)₁₄- (C-4 to C-17) | 1.25 | Multiplet | 28H |

| -CH₂- (C-3) | 1.63 | Quintet | 2H |

| -CH₂-CN (C-2) | 2.32 | Triplet | 2H |

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-18 (CH₃) | 14.1 |

| C-17 | 22.7 |

| C-4 to C-16 (-(CH₂)₁₃-) | 29.0 - 29.7 |

| C-3 | 25.4 |

| C-2 (-CH₂-CN) | 17.3 |

| C-1 (-C≡N) | 119.8 |

Table 3: IR Spectral Data for Stearononitrile

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | ~2245 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| CH₃ | Bend (Asymmetric) | ~1460 | Medium |

| CH₃ | Bend (Symmetric) | ~1375 | Weak |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of this compound are provided below.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra of this compound.

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.

-

Cap the tube and gently warm the sample (e.g., with a heat gun or in a warm water bath) until the solid this compound has completely dissolved.

-

Allow the sample to cool to room temperature. Ensure the solution remains homogeneous.

3.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 300 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-15 ppm

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm

3.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 75 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for accurate integration of the quaternary nitrile carbon)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0-220 ppm

-

Referencing: CDCl₃ solvent peak at 77.16 ppm

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing waxy solids like this compound with minimal sample preparation.

3.2.1. Sample Preparation and Analysis

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after the measurement.

Visualized Workflows

The following diagrams illustrate the experimental workflows for NMR and IR analysis of this compound.

Caption: Workflow for NMR spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Solubility of Stearonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of stearonitrile, a long-chain fatty nitrile. While specific quantitative solubility data for this compound is not widely available in published literature, this document outlines the principles of its solubility and provides comprehensive experimental protocols for its determination in various common organic solvents. This allows researchers to generate precise quantitative data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound and its Solubility

This compound (C₁₈H₃₅N), also known as octadecanenitrile, is a saturated fatty nitrile. Its molecular structure, characterized by a long, nonpolar hydrocarbon tail (C₁₇H₃₅) and a polar nitrile group (-C≡N), dictates its solubility behavior. The long alkyl chain makes it largely nonpolar, leading to poor solubility in polar solvents like water. However, the polar nitrile group allows for dipole-dipole interactions, enabling its solubility in a range of organic solvents.

Generally, the solubility of nitriles in water decreases as the carbon chain length increases.[1][2][3] Conversely, their solubility in organic solvents is typically good due to the nonpolar characteristics of the alkyl chain.

Qualitative and Quantitative Solubility Data

Based on available literature, the qualitative solubility of this compound in several common organic solvents is summarized in Table 1. This table also provides a template for recording experimentally determined quantitative solubility data.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Alcohols | Methanol | Soluble | Data to be determined experimentally |

| Ethanol | Soluble | Data to be determined experimentally | |

| Isopropanol | Soluble | Data to be determined experimentally | |

| Ethers | Diethyl Ether | Very Soluble | Data to be determined experimentally |

| Tetrahydrofuran (THF) | Soluble | Data to be determined experimentally | |

| Ketones | Acetone | Very Soluble | Data to be determined experimentally |

| Methyl Ethyl Ketone (MEK) | Soluble | Data to be determined experimentally | |

| Esters | Ethyl Acetate | Soluble | Data to be determined experimentally |

| Hydrocarbons | Hexane | Soluble | Data to be determined experimentally |

| Toluene | Soluble | Data to be determined experimentally | |

| Halogenated | Chloroform | Very Soluble | Data to be determined experimentally |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Data to be determined experimentally |

Experimental Protocols for Determining this compound Solubility

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended. These methods can be adapted based on the available laboratory equipment and the specific solvent being investigated.

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the solute and solvent. It is particularly suitable for determining the solubility of non-volatile solutes like this compound.[4]

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of choice (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C). Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish. Record the exact mass of the solution transferred.

-

Drying: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and well below the melting point of this compound to evaporate the solvent completely. Dry to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried this compound divided by the mass or volume of the solvent.

Isothermal Shake-Flask Method with Spectroscopic Quantification

This method is suitable for solutes that have a chromophore, allowing for quantification using UV-Vis spectroscopy. The nitrile group in this compound has a weak UV absorbance, which may be usable for quantification, or a suitable derivatization agent could be employed if sensitivity is an issue.

Materials and Equipment:

-

Same as Gravimetric Method, excluding evaporation dishes and drying oven.

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Equilibration and Sampling: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and withdraw a filtered sample.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Isothermal Shake-Flask Method with Chromatographic Quantification

This method offers high specificity and sensitivity and is ideal for complex mixtures or when the solute lacks a strong chromophore. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[5]

Materials and Equipment:

-

Same as Spectroscopic Method, excluding the UV-Vis spectrophotometer and cuvettes.

-

Gas Chromatograph (GC) with a suitable detector (e.g., FID or NPD) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS).

-

Appropriate GC or HPLC column.

-

Autosampler vials.

Procedure:

-

Method Development: Develop a suitable GC or HPLC method for the separation and quantification of this compound in the chosen solvent. This includes selecting the appropriate column, mobile phase (for HPLC), temperature program (for GC), and detector settings.

-

Calibration Curve: Prepare a series of standard solutions of this compound and inject them into the chromatograph to generate a calibration curve of peak area versus concentration.

-

Equilibration and Sampling: Prepare a saturated solution and withdraw a filtered sample as described in the Gravimetric Method (steps 1-4).

-

Dilution: Accurately dilute the filtered supernatant to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the chromatograph and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined gravimetric, spectroscopic, or chromatographic methods, researchers can generate accurate and reliable solubility data for this compound in a wide array of common organic solvents. This information is crucial for various applications, including reaction chemistry, process design, and formulation development in the pharmaceutical and chemical industries.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 4. scienceasia.org [scienceasia.org]

- 5. Analytical method for the determination of acrylonitrile in rat plasma at the nanograms per milliliter level - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Determination of Stearonitrile's Melting Point: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental determination of the melting point of stearonitrile, a long-chain fatty nitrile. Accurate melting point determination is a fundamental technique for compound identification and purity assessment in research and pharmaceutical development. This document outlines the established melting point range for this compound, detailed experimental protocols for its determination using modern and classical methods, and the necessary safety precautions.

Physicochemical Data of this compound

This compound, also known as octadecanenitrile, is a waxy solid at room temperature. Its melting point is a key physical constant for its characterization.

| Physical Property | Value | Source(s) |

| Melting Point | 38-40 °C | [1][2] |

| Melting Point | 41 °C | [3][4] |

| Molecular Formula | C₁₈H₃₅N | [5] |

| Molecular Weight | 265.48 g/mol | [5] |

| Appearance | Waxy solid | [4] |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure substances, this transition occurs over a narrow temperature range.[1][6] Impurities typically cause a depression and broadening of the melting point range.[1][6] The following protocols describe the capillary method, a standard technique for determining the melting point of organic solids like this compound.

General Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

-

Ensure Sample Purity: The this compound sample should be a fine, homogenous powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Dry the Sample: The sample must be completely dry, as residual solvent can depress the melting point.

-

Loading the Capillary Tube:

-

Use a standard melting point capillary tube, sealed at one end.

-

Press the open end of the capillary tube into a small mound of the powdered this compound sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[7]

-

Method A: Digital Melting Point Apparatus

Modern digital melting point instruments offer precise temperature control and automated detection of the melting range.

Apparatus:

-

Digital melting point apparatus

-

Melting point capillary tubes

-

This compound sample

-

Mortar and pestle (if needed)

Procedure:

-

Apparatus Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with melting points bracketing that of this compound.

-

Sample Preparation: Prepare the capillary tube with the this compound sample as described in section 2.1.

-

Instrument Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 5-10°C below the expected melting point of this compound (~30°C).

-

Set the heating rate (ramp rate). For a preliminary, rapid determination, a rate of 5-10°C per minute can be used.[8] For an accurate determination, a slow heating rate of 1-2°C per minute is recommended, especially as the temperature approaches the expected melting point.[1][8]

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Initiate the heating program.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The recorded range between these two temperatures is the melting point range of the sample.

-

-

Cool Down and Repeat: Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample to ensure reproducibility.

Method B: Thiele Tube Apparatus

The Thiele tube is a classical and effective apparatus for melting point determination that utilizes a heated oil bath to ensure uniform temperature distribution.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated)

-

Melting point capillary tubes

-

Rubber band or a small piece of rubber tubing

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Apparatus Setup:

-

Fill the Thiele tube with a suitable high-boiling point oil to a level just above the top of the side arm.

-

Securely clamp the Thiele tube to a stand.

-

-

Sample and Thermometer Assembly:

-

Prepare the capillary tube with the this compound sample as described in section 2.1.

-

Attach the capillary tube to the thermometer using a rubber band. The sample in the capillary should be level with the thermometer bulb. Ensure the rubber band is positioned above the level of the oil to prevent it from dissolving in the hot oil.[1]

-

-

Measurement:

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil in the main body of the tube.

-

Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[7] The design of the Thiele tube promotes convection currents, which circulate the oil and maintain a uniform temperature.

-

As the temperature approaches the expected melting point of this compound, reduce the heating rate to approximately 1-2°C per minute.[1]

-

Carefully observe the sample.

-

Record the temperature at which the first sign of melting is observed.

-

Record the temperature when the entire sample has melted into a clear liquid.

-

This range of temperatures constitutes the melting point.

-

-

Safety: Exercise caution when working with hot oil and an open flame.

Safety Precautions for Handling this compound

Before handling this compound, it is essential to consult the Safety Data Sheet (SDS). The following are general safety guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, wash the affected area thoroughly with water.[9]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: General workflow for determining the melting point of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. pharmatimesofficial.com [pharmatimesofficial.com]

- 3. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. flinnsci.com [flinnsci.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. csub.edu [csub.edu]

- 9. chemicalbook.com [chemicalbook.com]

Potential Impurities in the Synthesis of Stearonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of stearonitrile, a critical intermediate in various industrial applications, including the pharmaceutical sector. Understanding and controlling these impurities is paramount to ensuring the quality, safety, and efficacy of the final products. This document details the primary synthesis route, outlines the formation of potential impurities, provides experimental protocols for synthesis and analysis, and presents quantitative data in a structured format.

Core Synthesis Pathway: Ammonolysis of Stearic Acid

The most prevalent industrial method for synthesizing this compound is the direct ammonolysis of stearic acid. This reaction is typically carried out at high temperatures and pressures, often in the presence of a dehydration catalyst. The reaction proceeds in two main steps:

-

Amide Formation: Stearic acid reacts with ammonia (B1221849) to form the intermediate, stearamide.

-

Dehydration: Stearamide is then dehydrated to yield this compound.

Various catalysts can be employed to facilitate this process, including metal oxides such as zinc oxide (ZnO), aluminum oxide (Al₂O₃), and vanadium pentoxide (V₂O₅)[1][2]. The choice of catalyst and reaction conditions significantly influences the reaction rate and the impurity profile of the final product.

Potential Impurities in this compound Synthesis

Impurities in this compound can originate from the starting materials, intermediate products, side reactions, and catalyst residues. A thorough understanding of these sources is crucial for developing effective purification strategies.

Starting Material-Related Impurities

Commercial-grade stearic acid is often a mixture of fatty acids. Therefore, the primary impurities in the final this compound product can be the nitriles of other fatty acids present in the starting material.

| Impurity Name | Chemical Formula | Source |

| Palmitonitrile | C₁₆H₃₁N | From palmitic acid present in stearic acid |

| Myristonitrile | C₁₄H₂₇N | From myristic acid present in stearic acid |

| Oleonitrile | C₁₈H₃₃N | From oleic acid present in stearic acid |

| Linoleonitrile | C₁₈H₃₁N | From linoleic acid present in stearic acid |

Process-Related Impurities

These impurities are formed during the synthesis process and represent unreacted starting materials, intermediates, or by-products from side reactions.

| Impurity Name | Chemical Formula | Source | Typical Concentration in Crude Product |

| Stearic Acid | C₁₈H₃₆O₂ | Unreacted starting material | 1-5% |

| Stearamide | C₁₈H₃₇NO | Unreacted intermediate | 2-10% |

| Stearone | C₃₅H₇₀O | Ketonization of stearic acid at high temperatures | < 1% |

| Heptadecane | C₁₇H₃₆ | Decarboxylation of stearic acid at high temperatures | < 1% |

Catalyst-Related Impurities

If a catalyst is used, trace amounts of the catalyst or its derivatives may be present in the final product. The nature of these impurities depends on the specific catalyst employed.

Experimental Protocols

Synthesis of this compound from Stearic Acid and Ammonia

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Stearic acid (1 mole)

-

Anhydrous ammonia

-

Dehydration catalyst (e.g., ZnO, 1-2% by weight of stearic acid)

-

High-pressure reactor equipped with a stirrer, temperature controller, and gas inlet/outlet

Procedure:

-

Charge the high-pressure reactor with stearic acid and the catalyst.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

-

Heat the reactor to the desired temperature (typically 280-350°C).

-

Introduce anhydrous ammonia into the reactor, maintaining a pressure of 10-20 bar.

-

Stir the reaction mixture vigorously for 4-8 hours. Water formed during the reaction is continuously removed with the excess ammonia stream.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess ammonia.

-

The crude this compound is obtained as a solid or waxy liquid and can be purified further.

Purification of this compound

Fractional Vacuum Distillation:

-

Set up a fractional distillation apparatus for vacuum operation.

-

Charge the distillation flask with the crude this compound.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the boiling point of this compound (approximately 215-218°C at 15 mmHg). Unreacted stearic acid and stearamide will remain as higher-boiling residues.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture of hexane (B92381) and ethyl acetate)[3][4].

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Analytical Method for Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be used to identify and quantify the potential impurities in this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions:

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 20°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Splitless (or split with a high split ratio for concentrated samples)

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 50-550

Sample Preparation:

Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). For the analysis of fatty acids, derivatization to their methyl esters (FAMEs) using BF₃-methanol may be necessary for better chromatographic performance[5]. Silylation can be used for the analysis of both free fatty acids and their salts[6].

Visualizations

Synthesis Pathway of this compound

Caption: Reaction pathway for the synthesis of this compound from stearic acid.

Potential Impurity Formation Workflow

Caption: Logical relationships in the formation of process-related impurities.

Analytical and Purification Workflow

Caption: General workflow for the analysis and purification of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ammoniation-dehydration of fatty acids into nitriles: heterogeneous or homogeneous catalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recrystallization [sites.pitt.edu]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. academicjournals.org [academicjournals.org]

- 6. arpi.unipi.it [arpi.unipi.it]

In-Depth Technical Guide: Purification of Crude Stearonitrile by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification of crude stearonitrile, a long-chain aliphatic nitrile, through recrystallization. This compound is a valuable chemical intermediate, and achieving high purity is crucial for its subsequent applications in research and development, including as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines the common impurities found in crude this compound, details the principles of recrystallization for its purification, provides a step-by-step experimental protocol, and discusses analytical methods for purity assessment.

Understanding Crude this compound: Synthesis and Impurity Profile

This compound is typically synthesized from stearic acid, a readily available C18 saturated fatty acid. Common synthesis routes involve the conversion of stearic acid to its amide followed by dehydration, or direct amidation and dehydration in a one-step process.

The primary impurities in crude this compound are often other fatty nitriles derived from fatty acids present in the commercial-grade stearic acid starting material. Stearic acid is commonly sourced from animal and vegetable fats and may contain significant amounts of other saturated and unsaturated fatty acids.

Table 1: Common Fatty Acid Impurities in Commercial Stearic Acid and Their Corresponding Nitriles

| Fatty Acid Impurity | Chemical Formula | Corresponding Nitrile |

| Palmitic Acid | C₁₆H₃₂O₂ | Palmitonitrile |

| Myristic Acid | C₁₄H₂₈O₂ | Myristonitrile |

| Oleic Acid | C₁₈H₃₄O₂ | Oleonitrile |

| Linoleic Acid | C₁₈H₃₂O₂ | Linoleonitrile |

Other potential impurities can include unreacted starting materials, such as stearic acid or stearamide, and by-products from the synthesis process.

Principles of Recrystallization for this compound Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The ideal solvent for recrystallizing this compound should exhibit the following properties:

-

High solubility at elevated temperatures: To dissolve the crude this compound completely.

-

Low solubility at reduced temperatures: To allow for the crystallization of pure this compound upon cooling, leaving impurities in the solution (mother liquor).[2]

-

Inertness: The solvent should not react with this compound.

-

Volatility: The solvent should be easily removable from the purified crystals.

Based on available data, this compound is insoluble in water, soluble in alcohol, and very soluble in ether, acetone, and chloroform. This solubility profile suggests that alcohols like ethanol (B145695) or methanol, or a mixed solvent system, could be effective for its recrystallization.

Experimental Protocol: Recrystallization of Crude this compound

This protocol provides a general yet detailed methodology for the purification of crude this compound. The exact solvent volumes and temperatures may require optimization based on the initial purity of the crude material.

3.1. Materials and Equipment

-

Crude this compound

-

Recrystallization Solvent (e.g., Ethanol, 95%)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Reflux condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

3.2. Step-by-Step Procedure

-

Solvent Selection and Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Gently heat the mixture while stirring to facilitate dissolution. If a single solvent is used, bring the solution to a gentle boil.[3]

-

Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[2]

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, a hot gravity filtration is necessary.[1]

-

Preheat a second Erlenmeyer flask and a funnel.

-

Quickly filter the hot solution to remove the insoluble materials before the solution cools and crystallization begins.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.[3]

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[3]

-

Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing the dissolved impurities.

-

-

Drying:

-

Dry the purified this compound crystals. This can be done by air drying on the filter paper, in a drying oven at a temperature well below the melting point of this compound (approximately 40-41°C), or in a vacuum desiccator.

-

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.

Caption: Experimental workflow for the purification of crude this compound.

Analytical Methods for Purity Assessment

To evaluate the effectiveness of the recrystallization process, it is essential to determine the purity of the this compound before and after purification. Several analytical techniques are suitable for this purpose.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. It is particularly well-suited for analyzing fatty nitriles.[5][6] A capillary column with a non-polar stationary phase can effectively separate this compound from other fatty nitriles with different chain lengths and degrees of saturation. The mass spectrometer provides definitive identification of each component.

5.2. High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the purity analysis of this compound. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, can separate this compound from its impurities.[7] Detection can be achieved using a UV detector at a low wavelength or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

5.3. Quantitative Data Summary

While specific quantitative data for the recrystallization of this compound is not widely published, the following table provides a template for recording and comparing experimental results. Researchers should aim to quantify the purity of their crude and purified materials to optimize the recrystallization protocol.

Table 2: Example Data Table for this compound Purification

| Sample | Initial Mass (g) | Final Mass (g) | Recovery Yield (%) | Purity by GC-MS (%) | Key Impurities Identified |

| Crude this compound | 10.0 | - | - | 85.0 | Palmitonitrile, Oleonitrile |

| Recrystallized (Ethanol) | 10.0 | 8.2 | 82.0 | 98.5 | Palmitonitrile (trace) |

| Recrystallized (Acetone) | 10.0 | 7.8 | 78.0 | 99.1 | - |

Logical Relationships in Purification Strategy

The choice of purification strategy is directly linked to the nature of the impurities. The following diagram illustrates the decision-making process.

Caption: Decision pathway for selecting a suitable purification method.

Conclusion

Recrystallization is an effective and scalable method for the purification of crude this compound. Careful selection of the recrystallization solvent, based on the solubility properties of this compound and its likely impurities, is paramount to achieving high purity and good recovery yields. The combination of a well-executed recrystallization protocol and appropriate analytical techniques for purity assessment will enable researchers and drug development professionals to obtain high-quality this compound for their specific applications.

References

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To [chem.rochester.edu]